3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Overview
Description
3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a unique chemical compound with the empirical formula C7H3ClO2S2 and a molecular weight of 218.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1sc2sccc2c1Cl
. The InChI representation is 1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10)
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point between 246-248 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds
3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid derivatives are used in synthesizing various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles, which have potential applications in medicinal chemistry and materials science (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Functionalization of Metal-Organic Frameworks (MOFs)
Derivatives of this compound are used in functionalizing MOFs, which have applications in gas adsorption, sensing activities, and magnetic properties (Wang et al., 2016).
Organic Semiconductors
These derivatives are valuable in synthesizing organic semiconductors, which are crucial for applications like OLEDs and photovoltaic cells (Dey et al., 2010).
Advanced Material Development
Nanotechnology
Thieno[2,3-b]thiophene analogs are used in the molecular design for multidimensional nanoarchitectures, which have implications in nanotechnology and material science (Mishra, Ma, & Bäuerle, 2009).
Electrosynthesis and Optical Properties
Electrosynthesis involving these compounds explores their electrochemical characteristics and potential in developing materials with unique optical properties (Lô et al., 2008).
Luminescence Sensing and Environmental Applications
Certain metal-organic frameworks constructed from thieno-functionalized dicarboxylate demonstrate efficient luminescence sensing capabilities, useful for detecting environmental contaminants (Zhao et al., 2017).
Safety and Hazards
The safety information for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQFYYGUNYJMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407088 | |
Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39244-08-1 | |
Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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